molecular formula C10H9NO3S B11882365 Quinolin-6-yl methanesulfonate

Quinolin-6-yl methanesulfonate

Cat. No.: B11882365
M. Wt: 223.25 g/mol
InChI Key: QRCFHLPKTQRDNT-UHFFFAOYSA-N
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Description

Quinolin-6-yl methanesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including quinolin-6-yl methanesulfonate, can be achieved through various methods. Traditional synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods involve the condensation of aniline with different carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Quinolin-6-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include sodium tert-butoxide, cesium carbonate, and various acids and bases . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with phenyl methanesulfonate in the presence of sodium tert-butoxide can yield aryl ethers .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Quinolin-6-yl methanesulfonate can be compared with other quinoline derivatives, such as:

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

quinolin-6-yl methanesulfonate

InChI

InChI=1S/C10H9NO3S/c1-15(12,13)14-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3

InChI Key

QRCFHLPKTQRDNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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